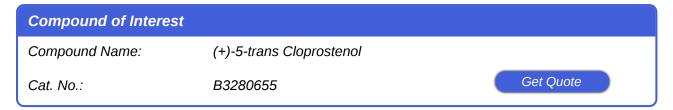




Application Notes and Protocols: (+)-5-trans Cloprostenol in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-5-trans Cloprostenol is a synthetic analog of prostaglandin F2 α (PGF2 α).[1] It functions as an agonist for the PGF2 α receptor, also known as the FP receptor.[2] While it is recognized as a less active isomer of Cloprostenol, its ability to activate the FP receptor makes it a useful tool in cell culture studies aimed at understanding PGF2 α -mediated signaling pathways and their physiological effects.[3][4] These pathways are integral to a variety of cellular processes, including proliferation, differentiation, and apoptosis, making (+)-5-trans Cloprostenol relevant for research in reproductive biology, oncology, and developmental biology.

Mechanism of Action: The FP Receptor Signaling Pathway

(+)-5-trans Cloprostenol exerts its effects by binding to and activating the FP receptor, a G protein-coupled receptor (GPCR).[5] Upon agonist binding, the receptor activates the Gq alpha subunit of its associated heterotrimeric G protein. This initiates a signaling cascade involving the activation of Phospholipase C (PLC).[5][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]



Methodological & Application

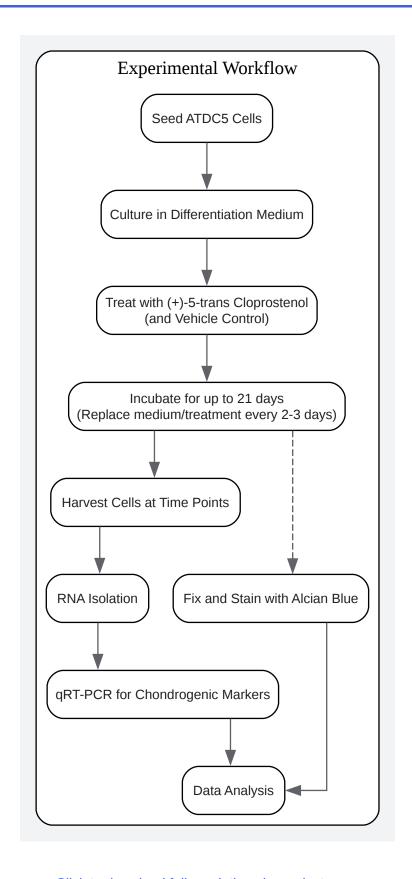
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IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ levels, along with DAG, activate Protein Kinase C (PKC). Activated PKC can then phosphorylate a multitude of downstream target proteins, leading to the modulation of various cellular functions.









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